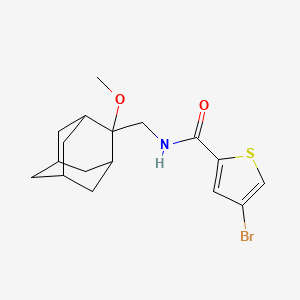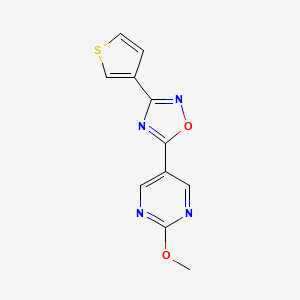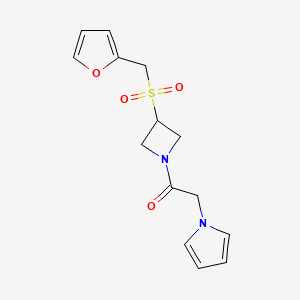![molecular formula C24H23N3O3 B2670736 1-[(2,4-Dimethylphenyl)methyl]-3-[(4-methoxyphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione CAS No. 902965-80-4](/img/no-structure.png)
1-[(2,4-Dimethylphenyl)methyl]-3-[(4-methoxyphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2,4-Dimethylphenyl)methyl]-3-[(4-methoxyphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C24H23N3O3 and its molecular weight is 401.466. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Structural and Chemical Properties
Molecular Structure Analysis : The molecular structures of several pyrido[2,3-d]pyrimidine derivatives have been analyzed, revealing their interactions and bonding patterns. For example, studies have highlighted how molecules of specific pyrido[2,3-d]pyrimidine derivatives are linked by hydrogen bonds and pi-pi stacking interactions to form diverse structures, such as dimers and chains. These structural features are essential for understanding the compound's behavior and potential applications in materials science and pharmacology (Trilleras et al., 2009).
Synthesis and Characterization : Research on the synthesis and characterization of pyrido[2,3-d]pyrimidine derivatives and their interactions with other molecules provides insight into their chemical properties and potential uses. For instance, novel methods for synthesizing and characterizing pyrimidine-based bis-uracil derivatives have been developed, with applications ranging from optical materials to drug discovery (Mohan et al., 2020).
Potential Applications
Drug Discovery and Biological Applications : Some derivatives have been explored for their biological activities, such as urease inhibition, highlighting their potential as therapeutic agents. For example, studies on pyrido[1,2-a]pyrimidine-2,4(3H)-diones have investigated their urease inhibition capabilities, suggesting possible applications in treating diseases associated with urease activity (Rauf et al., 2010).
Materials Science : The unique structural properties of pyrido[2,3-d]pyrimidine derivatives make them interesting candidates for materials science applications. Their ability to form specific molecular arrangements through hydrogen bonding and pi-pi stacking interactions could be exploited in designing novel materials with desired properties.
Optical and Nonlinear Optical (NLO) Properties : Certain derivatives have been studied for their optical and NLO properties, which could make them suitable for applications in NLO device fabrication. The investigation into their linear and nonlinear optical properties could lead to the development of new materials for optical technologies.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-[(2,4-Dimethylphenyl)methyl]-3-[(4-methoxyphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione involves the condensation of 2,4-dimethylbenzaldehyde with 4-methoxybenzylamine to form the corresponding imine. The imine is then reacted with pyrido[2,3-d]pyrimidine-2,4-dione in the presence of a Lewis acid catalyst to yield the final product.", "Starting Materials": [ "2,4-dimethylbenzaldehyde", "4-methoxybenzylamine", "pyrido[2,3-d]pyrimidine-2,4-dione", "Lewis acid catalyst" ], "Reaction": [ "Step 1: Condensation of 2,4-dimethylbenzaldehyde with 4-methoxybenzylamine in the presence of a suitable solvent and a dehydrating agent to form the corresponding imine.", "Step 2: Addition of pyrido[2,3-d]pyrimidine-2,4-dione to the imine in the presence of a Lewis acid catalyst, such as boron trifluoride etherate, to form the final product.", "Step 3: Purification of the product by recrystallization or column chromatography." ] } | |
Numéro CAS |
902965-80-4 |
Formule moléculaire |
C24H23N3O3 |
Poids moléculaire |
401.466 |
Nom IUPAC |
1-[(2,4-dimethylphenyl)methyl]-3-[(4-methoxyphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C24H23N3O3/c1-16-6-9-19(17(2)13-16)15-26-22-21(5-4-12-25-22)23(28)27(24(26)29)14-18-7-10-20(30-3)11-8-18/h4-13H,14-15H2,1-3H3 |
Clé InChI |
VAVULSVKLMUSOM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)CN2C3=C(C=CC=N3)C(=O)N(C2=O)CC4=CC=C(C=C4)OC)C |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-((3,4-dimethylphenyl)sulfonyl)-N-(4-phenoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2670653.png)
![N-{[4-(difluoromethoxy)phenyl]methyl}adamantan-1-amine](/img/structure/B2670654.png)
![Methyl 4-{4-[(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)methyl]piperidine-1-carbonyl}benzoate](/img/structure/B2670656.png)
![N-benzyl-2-{[5-(4-ethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2670657.png)
![2-(4-Chlorophenyl)-1-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2670658.png)
![6-(4-fluorophenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2670659.png)

![(3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(thiophen-2-yl)methanone](/img/structure/B2670662.png)
![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(5-methyl-3-isoxazolyl)butanamide](/img/structure/B2670663.png)
![6-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-5-methyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2670665.png)
![N-(2-methylbenzyl)-3-(3-methyl-4-morpholin-4-ylisoxazolo[5,4-d]pyrimidin-6-yl)propanamide](/img/structure/B2670667.png)

![2-(ethylthio)-N,3-diphenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2670670.png)
